

# In-Depth Technical Guide: Solubility of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

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## Compound of Interest

Compound Name: 1-(Cyclopropylcarbonyl)piperazine

Cat. No.: B3024915

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## Abstract

This technical guide provides a comprehensive overview of the solubility of **1-(Cyclopropylcarbonyl)piperazine** hydrochloride (CAS RN: 1021298-67-8). While specific quantitative solubility data for this compound is not readily available in the public domain, this document summarizes its known physicochemical properties and presents a detailed, generalized experimental protocol for determining its aqueous solubility. Furthermore, this guide outlines a suitable analytical methodology for quantification and includes a workflow diagram for the experimental procedure to aid researchers in their drug development and formulation efforts.

## Introduction

**1-(Cyclopropylcarbonyl)piperazine** hydrochloride is a piperazine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.<sup>[1]</sup> Understanding its solubility is crucial for its application in drug discovery and development, as solubility significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary methodological framework for its determination.

## Physicochemical Properties

While quantitative solubility data remains elusive, several key physicochemical properties of **1-(Cyclopropylcarbonyl)piperazine** hydrochloride have been reported. These are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>15</sub> ClN <sub>2</sub> O	[2]
Molecular Weight	190.67 g/mol	[2]
Appearance	White to orange to green powder to crystal	[3]
Melting Point	175-179 °C	[3]
Qualitative Water Solubility	Soluble in water	[3][4]
Storage Temperature	Room Temperature, in an inert atmosphere	[3]

## Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and recommended "gold standard" for determining the equilibrium solubility of a compound.[5][6] The following is a generalized protocol that can be adapted for **1-(Cyclopropylcarbonyl)piperazine** hydrochloride.

### 3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water, buffer of a certain pH) at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.

### 3.2. Materials and Equipment

- **1-(Cyclopropylcarbonyl)piperazine** hydrochloride

- Purified water (or other relevant aqueous buffers)
- Volumetric flasks
- Analytical balance
- Shaking incubator or orbital shaker with temperature control
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PVDF or PTFE)
- Syringes
- Autosampler vials
- High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)

### 3.3. Procedure

- Preparation of the Slurry: Accurately weigh an excess amount of **1-(Cyclopropylcarbonyl)piperazine** hydrochloride and add it to a known volume of the desired solvent (e.g., 10 mL of purified water) in a sealed container (e.g., a glass vial). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- Equilibration: Place the sealed container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.<sup>[6]</sup> It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
- Sample Collection and Preparation:
  - Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
  - Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
- Dilute the filtered sample with the solvent as necessary to bring the concentration within the calibration range of the analytical method.
- Quantitative Analysis: Analyze the concentration of **1-(Cyclopropylcarbonyl)piperazine** hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV.
- Data Calculation: Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

## Analytical Methodology for Quantification

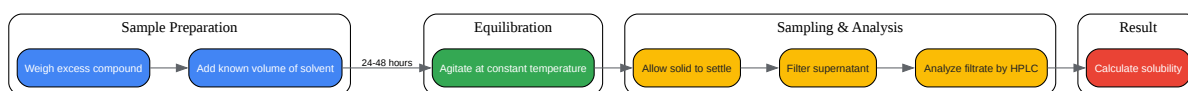
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for the quantification of piperazine derivatives.

### 4.1. Suggested HPLC-UV Method

- Column: A C18 reversed-phase column is often suitable for the separation of piperazine derivatives.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) can be used. The exact composition may need to be optimized.
- Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of **1-(Cyclopropylcarbonyl)piperazine** hydrochloride. If the compound lacks a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) could be employed.<sup>[7]</sup>
- Quantification: A calibration curve should be prepared using standard solutions of **1-(Cyclopropylcarbonyl)piperazine** hydrochloride of known concentrations. The concentration of the compound in the experimental samples can then be determined by interpolation from this calibration curve.

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.



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Caption: Workflow for Shake-Flask Solubility Determination.

## Conclusion

While specific quantitative solubility data for **1-(Cyclopropylcarbonyl)piperazine** hydrochloride is not currently available in published literature, this guide provides a robust framework for its experimental determination. By following the detailed protocol for the shake-flask method and employing a suitable analytical technique such as HPLC-UV, researchers can accurately determine the aqueous solubility of this important pharmaceutical intermediate. This information is invaluable for guiding formulation strategies and ensuring the successful development of new therapeutic agents.

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